molecular formula C21H25ClN2O2 B5050117 1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine

1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine

Cat. No.: B5050117
M. Wt: 372.9 g/mol
InChI Key: DDZBLWKKMHLWGA-UHFFFAOYSA-N
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Description

The compound “1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains methoxyphenyl and chlorophenyl groups, which can contribute to its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a piperidine ring substituted with a 3-chlorophenylpropanoyl group and a 4-methoxyphenyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the substitution sites .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amine group on the piperidine ring might be expected to participate in acid-base reactions. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and carbonyl groups, as well as the aromatic rings, would likely make this compound relatively high in molecular weight and possibly quite polar .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(4-methoxyanilino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-10-8-18(9-11-20)23-19-6-3-13-24(15-19)21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,19,23H,3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZBLWKKMHLWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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